

Physicochemical Profiling & Molecular Weight Analysis

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Compound of Interest

Compound Name: 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Cat. No.: B13100795

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Accurate stoichiometric calculations and mass spectrometry (MS) validations rely on precise molecular weight data. The macroscopic molecular weight of **4-(Benzyloxy)-6-ethynylpyridin-2-ol** is 225.24 g/mol [1]. However, for high-resolution analytical workflows, understanding its exact monoisotopic mass and tautomeric behavior is critical.

Table 1: Physicochemical and Analytical Properties

Property	Value	Rationale / Implication
Molecular Formula	C ₁₄ H ₁₁ NO ₂	Defines the core scaffold composition.
Molecular Weight	225.24 g/mol	Used for bulk macroscopic mass and stoichiometric equivalents[1].
Monoisotopic Mass	225.0790 Da	The exact target mass required for High-Resolution Mass Spectrometry (HRMS).
[M+H] ⁺ Ion (ESI ⁺)	226.0863 m/z	The primary diagnostic ion observed in positive-mode electrospray ionization.
Estimated LogP	~2.8	Falls within the optimal range (LogP 2-4) for lipid bilayer crossing and CNS penetration.
TPSA	42.4 – 55.4 Å ²	Varies based on the lactam/lactim tautomeric state; ideal for oral bioavailability.

The Causality of Tautomerism in Analysis and Binding

A defining feature of this molecule is the tautomeric equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms[2]. In non-polar environments or the gas phase, the 2-hydroxypyridine form is slightly favored. However, in polar solvents, aqueous biological systems, and the solid state, the 2-pyridone form dominates due to its higher dipole moment and capacity to form stable hydrogen-bonded dimers[2].

In drug design, this 2-pyridone state is highly prized. It acts as a bioisostere for amides, presenting a distinct, rigid hydrogen bond donor (N-H) and acceptor (C=O) vector that frequently anchors inhibitors into the hinge regions of kinases[3].

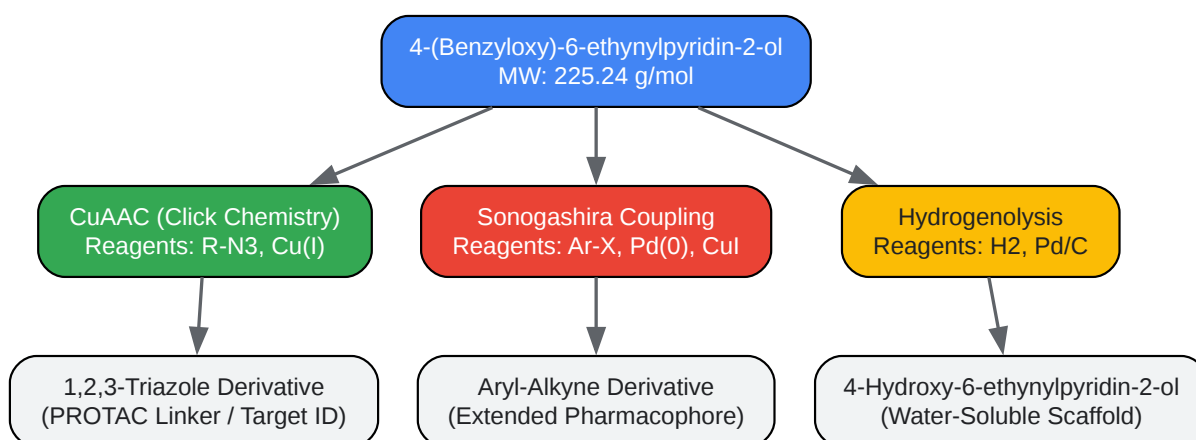
Structural Dissection & Mechanistic Rationale

The strategic value of **4-(Benzyloxy)-6-ethynylpyridin-2-ol** lies in its orthogonal reactivity. Each functional group can be manipulated independently without interfering with the others:

- The 6-Ethynyl Group (Bioorthogonal Handle): A terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. Interestingly, the adjacent pyridine nitrogen can weakly coordinate with Cu(I) catalysts, actively accelerating click reactions and directing regioselectivity[4].
- The 4-Benzyloxy Group (Lipophilic Anchor / Latent Hydroxyl): Serves as a bulky, lipophilic probe to occupy hydrophobic pockets in target proteins. If increased water solubility is required later in the optimization cycle, it can be cleanly cleaved via Pd/C hydrogenolysis to reveal a 4-hydroxyl group.
- The 2-Pyridone Core (Recognition Motif): Provides the primary hydrogen-bonding array for target engagement while improving the metabolic stability of the resulting drug candidate[3].

Divergent Synthetic Workflows

The following diagram illustrates how this single scaffold can be divergently routed to create entirely different classes of therapeutic molecules.



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Figure 1: Divergent synthetic workflows leveraging **4-(Benzyloxy)-6-ethynylpyridin-2-ol** reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing and verifying this compound, explicitly explaining the causality behind the reagent choices.

Protocol A: Exact Mass Verification via LC-HRMS (ESI+)

Objective: Validate the exact monoisotopic mass (225.0790 Da) of the scaffold prior to library synthesis.

- **Causality of Mobile Phase:** The use of 0.1% Formic Acid is not merely standard practice; it is critical here. The low pH shifts the tautomeric equilibrium entirely toward the 2-pyridone form and ensures quantitative protonation of the carbonyl/nitrogen system, maximizing the diagnostic $[M+H]^+$ signal at m/z 226.0863.
- **Step 1 (Sample Prep):** Dissolve 1.0 mg of **4-(Benzyloxy)-6-ethynylpyridin-2-ol** in 1 mL of HPLC-grade Acetonitrile (ACN). Dilute 1:100 in ACN/H₂O (50:50) containing 0.1% Formic Acid.
- **Step 2 (Chromatography):** Inject 2 μ L onto a C18 column (50 x 2.1 mm, 1.7 μ m). Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A = H₂O + 0.1% FA; Mobile Phase B = ACN + 0.1% FA) at a flow rate of 0.4 mL/min.
- **Step 3 (Spectrometry):** Operate the HRMS in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Extract the chromatogram for m/z 226.0863 (\pm 5 ppm).

Protocol B: CuAAC (Click) Derivatization for Library Generation

Objective: Conjugate the 6-ethynyl handle with an azide-bearing pharmacophore to generate a 1,4-disubstituted 1,2,3-triazole.

- **Causality of Reagent Stoichiometry:** Sodium ascorbate is used in a strict 2:1 stoichiometric excess relative to CuSO₄. This ensures the complete reduction of Cu(II) to the catalytically

active Cu(I) species while maintaining a persistent reducing environment. This prevents the terminal alkyne from undergoing unwanted oxidative Glaser-Hay homocoupling.

- Step 1 (Reaction Setup): In a 10 mL vial, dissolve **4-(Benzyloxy)-6-ethynylpyridin-2-ol** (1.0 eq, 0.5 mmol) and the target organic azide (1.1 eq, 0.55 mmol) in 2.5 mL of tert-butanol.
- Step 2 (Catalyst Activation): In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq, 0.05 mmol) and Sodium Ascorbate (0.2 eq, 0.1 mmol) in 2.5 mL of deionized water. The solution will briefly turn blue before fading to a pale yellow, indicating the successful generation of Cu(I).
- Step 3 (Coupling): Add the aqueous catalyst solution to the organic mixture (final solvent ratio 1:1 t-BuOH/H₂O). Stir vigorously at room temperature for 4–12 hours. The ethynylpyridine moiety will auto-accelerate the reaction via transient Cu-coordination^[4].
- Step 4 (Workup): Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude triazole.

References

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- [2. mdpi.com \[mdpi.com\]](#)
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